molecular formula C16H20O4 B3321497 5,7-Dimethoxyspiro[chroman-2,1'-cyclohexan]-4-one CAS No. 135110-57-5

5,7-Dimethoxyspiro[chroman-2,1'-cyclohexan]-4-one

Cat. No.: B3321497
CAS No.: 135110-57-5
M. Wt: 276.33 g/mol
InChI Key: YCGHTTAXAQSHOS-UHFFFAOYSA-N
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Description

Historical Context and Significance of Chroman and Spirocyclic Systems in Medicinal Chemistry

The chroman ring system is a privileged scaffold in medicinal chemistry, found in a wide array of naturally occurring and synthetic bioactive compounds. uevora.pt Chroman-based structures, including chroman-4-ones, are known to exhibit a diverse range of pharmacological activities. uevora.ptnih.gov The chromone (B188151) scaffold, a related structure, is also recognized for its therapeutic potential and low toxicity. nih.gov The word "chromone" itself is derived from the Greek word for color, "chroma," alluding to the colorful nature of many of its derivatives. cancer.gov

Spirocyclic systems, characterized by two rings sharing a single atom, have been recognized as important structural motifs in drug discovery for over half a century. tandfonline.com These rigid, three-dimensional structures offer a unique way to explore chemical space and can lead to improved pharmacological properties. tandfonline.comnih.gov The incorporation of a spiro-center introduces conformational rigidity and can enhance the binding affinity of a molecule to its biological target. researchgate.net Spirocyclic compounds are increasingly being incorporated into clinical candidates and approved drugs, highlighting their growing importance in medicinal chemistry. dndi.orgnih.gov

Rationale for Investigating 5,7-Dimethoxyspiro[chroman-2,1'-cyclohexan]-4-one as a Research Target

The specific substitution pattern of 5,7-dimethoxy groups on the spiro[chroman-2,1'-cyclohexan]-4-one (B1310622) framework provides a compelling rationale for its investigation. The methoxy (B1213986) groups can significantly influence the electronic properties and metabolic stability of the molecule. The chroman-4-one core itself is a known pharmacophore with a history of biological activity. nih.gov The spirocyclic nature of the molecule provides a rigid three-dimensional scaffold that can be exploited for targeted drug design. The combination of these features in this compound makes it an attractive candidate for screening against various biological targets.

Overview of Current Research Trends in Spiro-Chromanoid Chemistry and Biology

Current research in the field of spiro-chromanoid chemistry is vibrant and multifaceted. Synthetic chemists are exploring novel methods for the construction of these complex scaffolds. tandfonline.comresearchgate.net A significant focus of current research is the exploration of the biological activities of these compounds. Spirochromanones have been investigated for a range of therapeutic applications, including as antimicrobial and antioxidant agents. nih.govnih.gov Furthermore, derivatives of the spiro[chroman-2,4'-piperidine]-4-one scaffold have been synthesized and evaluated as inhibitors of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid metabolism. nih.gov The diverse biological activities reported for spiro-chromanoid compounds continue to fuel interest in this area of research. researchgate.netresearchgate.net

Scope and Objectives of the Academic Research Program on this compound

Given the promising structural features of this compound, a focused academic research program would likely encompass several key objectives. These would include the development of an efficient and stereoselective synthesis of the target molecule. Following successful synthesis, a comprehensive evaluation of its biological activity against a panel of relevant targets would be a primary goal. This could involve screening for anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, areas where chroman and spirocyclic compounds have previously shown promise. nih.govresearchgate.netscienceopen.com Structure-activity relationship (SAR) studies would also be crucial to understand how the 5,7-dimethoxy substitution pattern influences biological activity and to guide the design of more potent and selective analogs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dimethoxyspiro[3H-chromene-2,1'-cyclohexane]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O4/c1-18-11-8-13(19-2)15-12(17)10-16(20-14(15)9-11)6-4-3-5-7-16/h8-9H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCGHTTAXAQSHOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=O)CC3(O2)CCCCC3)C(=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity Profiling and Mechanistic Investigations of 5,7 Dimethoxyspiro Chroman 2,1 Cyclohexan 4 One

Review of Diverse Biological Activities Associated with Chroman and Spiro-Chroman Derivatives

The chroman (3,4-dihydro-2H-1-benzopyran) and spiro-chroman scaffolds are privileged structures in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of pharmacological effects. mdpi.comnih.gov These oxygen-containing heterocyclic compounds have attracted significant attention due to their diverse biological activities, which are influenced by the substitution patterns on the chroman ring system. nih.govresearchgate.net The fusion of a chroman system with a carbocyclic ring in a spirocyclic orientation often imparts conformational rigidity, which can be crucial for specific interactions with biological targets. nih.gov

Chroman and spiro-chroman derivatives have demonstrated significant potential as anticancer and antiproliferative agents, acting through various molecular pathways. mdpi.com Extensive research has shown their cytotoxic effects against a diverse range of cancer cell lines. mdpi.com

For instance, a series of novel spiro[chroman-2,4'-piperidin]-4-one derivatives were synthesized and evaluated for their cytotoxic activity against human cancer cell lines, including MCF-7 (breast), A2780 (ovarian), and HT-29 (colorectal). researchgate.net One compound featuring a sulfonyl spacer exhibited potent activity with IC50 values ranging from 0.31 to 5.62 μM. researchgate.net Further mechanistic studies on this compound revealed it induced early apoptosis in MCF-7 cells and caused cell cycle arrest. researchgate.net Similarly, other spirochromane derivatives incorporating Schiff's bases have shown potent antiproliferative activity against MCF-7, HCT-116, PC3, and A549 cancer cell lines, with IC50 values in the low micromolar range (1.154–13.47 µM). nih.gov Certain derivatives also exhibited dual inhibitory activity against EGFR and HER2 kinases. nih.gov

In another study, spirocyclic chromane (B1220400) derivatives were developed as potential treatments for prostate cancer. mdpi.com The most potent compound in this series inhibited the proliferation of enzalutamide-resistant 22Rv1 cells with an exceptionally low IC50 value of 96 nM. mdpi.com The anticancer properties of some chromanone derivatives are linked to their ability to generate oxidative stress, leading to increased intracellular reactive oxygen species (ROS), apoptosis, and significant DNA damage in cancer cells. mdpi.com

Table 1: Antiproliferative Activity of Selected Chroman and Spiro-Chroman Derivatives

Compound Class Cell Line(s) Reported IC50 Values Reference(s)
Spiro[chroman-2,4'-piperidin]-4-one derivative MCF-7, A2780, HT-29 0.31 - 5.62 µM researchgate.net
Spirochromane with Schiff's base MCF-7, HCT-116, PC3, A549 1.154 - 13.47 µM nih.gov
Spirocyclic chromane derivative 22Rv1 (Prostate Cancer) 96 nM mdpi.com
3-Spiro-1-pyrazoline chromanone derivative Various Colon Cancer Lines ~8 - 30 µM mdpi.com

The chroman nucleus is a key feature in many compounds exhibiting anti-inflammatory properties. These derivatives can modulate inflammatory pathways, such as by inhibiting the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). mdpi.com It has been observed that substitutions on the benzene (B151609) ring of the chroman moiety, such as a methoxy (B1213986) group at the 7-position, can enhance the ability to block TNF-α production in response to inflammatory stimuli. mdpi.com

A study focused on novel chroman derivatives, including amidochromans and chromanyl acrylates, screened these compounds for their ability to inhibit TNF-α-induced Intercellular Adhesion Molecule-1 (ICAM-1) expression on human endothelial cells. The findings established a structure-activity relationship where factors like the chain length of the amide moiety and substitution patterns on the phenyl ring significantly affected inhibitory activity. One compound, N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide, was identified as the most potent inhibitor in the series. Another derivative, known as Centchroman, has also been shown to possess significant anti-inflammatory action in various experimental models, including carrageenin-induced edema and formaldehyde-induced arthritis.

The chroman and spiro-chroman frameworks are integral to compounds with notable antimicrobial and antifungal activities. Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones, for example, have been evaluated for their antimicrobial effects against several bacterial strains and one fungal strain. In some cases, specific diastereomers of these spiro compounds showed significant activity, highlighting the importance of stereochemistry for biological function. The presence of phenolic groups within the chromane structure is often associated with enhanced antibacterial activity.

Derivatives of 3-benzylidenechromanones and their spiropyrazoline analogues have been investigated for their biological activities, with some showing promising antifungal and antibacterial properties. Similarly, a study on (E)-benzylidene-chroman-4-one against various Candida species found it to have fungicidal-like activity, with Minimum Inhibitory Concentration (MIC) values ranging from 264.52 µM to 4232.44 µM. The mechanism is believed to involve action on the plasma membrane of the fungal cells. Halogenated derivatives of 5,7-dihydroxyflavanone (B1678386) have also exhibited potent antimicrobial activity against Gram-positive bacteria and the yeast Saccharomyces cerevisiae.

Table 2: Antimicrobial/Antifungal Activity of Selected Chroman Derivatives

Compound Class Target Organism(s) Reported MIC/MFC Values Reference(s)
Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-one Gram-positive & Gram-negative bacteria Down to 2 µg/mL
(E)-benzylidene-chroman-4-one Candida spp. 264.52 - 4232.44 µM
5,7-dihydroxyflavanone derivatives Saccharomyces cerevisiae, Gram-positive bacteria Not specified in abstract

Beyond their anticancer and antimicrobial effects, chroman derivatives are widely recognized for other important biological activities, particularly as antioxidant and neuroprotective agents. mdpi.com The chroman structure is a core component of Vitamin E (tocopherol), one of nature's most potent lipid-soluble antioxidants.

Synthetic chromene derivatives have been shown to possess marked antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. nih.gov For example, the compound N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline demonstrated potent inhibition of intracellular reactive oxygen species and exhibited neuroprotective effects against glutamate-induced excitotoxicity in cultured rat cortical cells. nih.gov This neuroprotection was linked to the activation of the ERK-CREB signaling pathway, a mechanism distinct from other neuroprotective agents. nih.gov

Furthermore, certain chromone (B188151) derivatives have been investigated for their potential in treating neurodegenerative conditions like Alzheimer's disease. Studies have shown they can suppress neuroinflammation and improve mitochondrial function, contributing to a neuroprotective effect. The antioxidant properties of spirochromane-pyrimidine hybrids have also been noted, with some derivatives showing potent activity comparable to ascorbic acid.

Targeted Biological Activity Assessment of 5,7-Dimethoxyspiro[chroman-2,1'-cyclohexan]-4-one

A comprehensive review of the current scientific literature did not yield specific studies detailing the targeted biological activity or in vitro cellular response modulations for the compound this compound. While the broader classes of chroman and spiro-chroman derivatives are well-documented for a range of biological effects, including anticancer, anti-inflammatory, and antimicrobial activities, research focusing specifically on the 5,7-dimethoxy substituted spiro[chroman-2,1'-cyclohexan]-4-one (B1310622) structure appears to be limited or not publicly available.

Research on structurally related compounds provides a basis for potential activity. For example, studies on 5,7-dihydroxyflavanone derivatives have demonstrated antimicrobial properties. mdpi.commdpi.com Another related compound, 5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one, was investigated for its lipid-lowering effects in hepatocytes, showing an IC50 value of 32.2 ± 2.1 μM against lipid accumulation without significant cytotoxicity. However, this compound is structurally distinct from a spiro[chroman-2,1'-cyclohexan]-4-one.

Further empirical investigation through specific in vitro assays would be required to elucidate the cellular effects and biological potential of this compound.

Enzyme Inhibition Profiling and Target Engagement Studies

Currently, there are no published studies detailing the enzyme inhibition profile of this compound. To determine its potential as an enzyme inhibitor, a comprehensive screening against a panel of therapeutically relevant enzymes would be the first step. This could include, but is not limited to, kinases, proteases, and metabolic enzymes.

Should initial screenings indicate inhibitory activity, subsequent target engagement studies would be crucial. These studies would confirm direct binding of the compound to the target enzyme within a cellular context.

Interactive Data Table: Hypothetical Enzyme Inhibition Profile

Below is a hypothetical representation of data that could be generated from enzyme inhibition assays.

Enzyme TargetAssay TypeIC₅₀ (µM)Notes
Kinase AIn vitroNot DeterminedNo data available
Protease BIn vitroNot DeterminedNo data available
Metabolic Enzyme CIn vitroNot DeterminedNo data available

Receptor Binding and Functional Assays for Specific Biological Pathways

Information regarding the affinity of this compound for specific biological receptors is not present in the current body of scientific literature. Receptor binding assays are essential to identify if this compound interacts with key receptors, such as G-protein coupled receptors (GPCRs) or nuclear receptors.

Following the identification of any receptor binding, functional assays would be necessary to determine whether the compound acts as an agonist, antagonist, or allosteric modulator. This would provide insight into its potential to influence specific biological pathways.

Elucidation of Molecular Mechanisms of Action

The molecular mechanisms through which this compound may exert biological effects have not been investigated.

Investigation of Cellular Pathway Modulation by this compound

There are no studies available that have explored the impact of this compound on cellular signaling pathways. Research in this area would involve treating relevant cell lines with the compound and analyzing changes in key signaling cascades, such as the MAPK, PI3K/AKT, or NF-κB pathways. Techniques like western blotting, qPCR, and reporter gene assays would be employed to measure the activation or inhibition of these pathways.

Identification and Validation of Specific Molecular Targets

The specific molecular targets of this compound remain unidentified. Target identification is a critical step in understanding a compound's mechanism of action and could be approached through methods such as affinity chromatography, chemical proteomics, or computational target prediction followed by experimental validation.

Kinetic and Thermodynamic Aspects of Ligand-Target Interactions

Without identified molecular targets, the kinetic and thermodynamic parameters of the interaction between this compound and its potential targets have not been determined. Once a target is validated, techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) could be utilized to measure binding affinity (K_D), association (k_on) and dissociation (k_off) rates, and the thermodynamic driving forces (enthalpy and entropy) of the interaction.

Interactive Data Table: Hypothetical Ligand-Target Interaction Parameters

This table illustrates the type of data that would be generated from such studies.

TargetTechniqueK_D (nM)k_on (M⁻¹s⁻¹)k_off (s⁻¹)ΔH (kcal/mol)-TΔS (kcal/mol)
Target XSPRNot DeterminedNot DeterminedNot DeterminedNot DeterminedNot Determined
Target YITCNot DeterminedNot DeterminedNot DeterminedNot DeterminedNot Determined

Structure Activity Relationships Sar and Computational Studies of 5,7 Dimethoxyspiro Chroman 2,1 Cyclohexan 4 One Analogues

Qualitative Structure-Activity Relationship (SAR) Analysis of 5,7-Dimethoxyspiro[chroman-2,1'-cyclohexan]-4-one Derivatives

Qualitative SAR analysis examines how variations in the chemical structure of a compound correlate with changes in its biological activity. For derivatives of this compound, this involves modifying substituents on the chromanone core and the spiro-linked cyclohexane (B81311) ring, as well as considering the three-dimensional arrangement of the atoms.

Influence of Substituent Variations on Biological Potency

The biological potency of spiro[chroman-2,1'-cyclohexan]-4-one (B1310622) analogues is highly dependent on the nature and position of substituents on the aromatic ring and other parts of the molecule. Research on related chromanone structures indicates that specific functional groups are crucial for activity.

For instance, in a series of 3D-spiro chromanone derivatives, the presence of a hydrazide functionality was found to be essential for strong antimicrobial activity compared to less active analogues. nih.gov Similarly, modifications on the chromanone ring, such as the introduction of a phenylazo group, proved more fruitful for enhancing antimicrobial effects than a morpholinomethyl group. nih.gov

Studies on related 2-phenoxychromone structures, including those with a 5,7-dimethoxy substitution pattern, have systematically explored the impact of substituents. nih.gov An analysis of various methoxy (B1213986) and hydroxyl groups on the chromone (B188151) and phenoxy rings revealed that the number and position of these groups significantly influence biological effects like lipid lowering in hepatocytes. nih.gov The 5,7-dimethoxy substitution, as seen in the parent compound, combined with a 3',4',5'-trimethoxy substitution on a linked phenoxy group, resulted in one of the most potent compounds in the series for reducing lipid droplet count. nih.gov This suggests that electron-donating methoxy groups at these specific positions play a key role in the molecule's activity.

The general findings from various chromanone derivatives underscore the importance of specific substitutions in determining biological outcomes. jmbfs.orgnih.gov

Table 1: Influence of Substituent Groups on Biological Activity of Chromanone Analogues

Compound SeriesSubstituent VariationImpact on Biological ActivityReference
3D-Spiro ChromanonesHydrazide functionalityEssential for strong antimicrobial activity nih.gov
3D-Spiro ChromanonesPhenylazo vs. Morpholinomethyl groupPhenylazo group was more effective for antimicrobial activity nih.gov
5,7-Dimethoxy-2-phenoxychromones3',4',5'-trimethoxy substitution on phenoxy ringSignificantly enhanced lipid-lowering effects nih.gov
1-Hydroxyanthraquinones (Related Polycyclic Ketones)(2-methoxyphenyl)- or (3,5-difluorophenyl)- substituentsIncreased cytotoxicity against specific cancer cell lines nih.gov

Stereochemical Impact on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of chiral compounds like spiro[chroman-2,1'-cyclohexan]-4-one. nih.gov The central spiro carbon atom in this structure is a chiral center, meaning the molecule can exist as different stereoisomers (enantiomers or diastereomers). These isomers, while having the same chemical formula and connectivity, can exhibit profoundly different interactions with chiral biological targets such as enzymes and receptors.

The significance of chirality has been demonstrated in nature-inspired compounds where only specific isomers show significant biological potency. nih.gov This stereoselectivity often arises from the specific fit required at a biological target's binding site. For example, differences in the spatial orientation of key functional groups can either facilitate or hinder the noncovalent interactions necessary for binding and subsequent biological effect. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.com This approach allows for the prediction of activity for new, unsynthesized compounds and provides insight into the molecular properties that drive biological effects. nih.gov

Descriptor Selection and Model Development

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and physicochemical properties. nih.gov For a series of this compound analogues, a wide range of descriptors would be calculated. scribd.com These can be categorized as:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, molecular connectivity, counts of functional groups).

3D Descriptors: Calculated from the 3D conformation of the molecule (e.g., molecular shape indices, surface area, volume).

Physicochemical Descriptors: Properties like lipophilicity (logP), polarizability, and electronic properties (dipole moment, partial charges). researchgate.net

Once descriptors are calculated, a crucial step is feature selection, where the most relevant descriptors that correlate with biological activity are identified to avoid overfitting and create a more interpretable model. nih.govnih.gov Various statistical methods are then employed to build the QSAR model. Multiple Linear Regression (MLR) is a common technique used to generate a simple and interpretable linear equation. researchgate.netresearchgate.net More complex, non-linear methods may also be used depending on the dataset. researchgate.net

Model Validation and Predictive Capability Assessment

A QSAR model's utility depends on its statistical robustness and its ability to accurately predict the activity of new compounds. nih.gov Therefore, rigorous validation is essential. researchgate.netnih.gov Validation is typically performed using both internal and external methods.

Internal Validation: This assesses the stability and robustness of the model using only the training set data. The most common method is cross-validation, particularly the leave-one-out (LOO) technique, which yields the cross-validated correlation coefficient (Q²). A high Q² value (typically > 0.6) indicates good internal predictivity. researchgate.net

External Validation: This is the most stringent test of a model's predictive power. The model, built using the training set, is used to predict the activities of an independent "test set" of compounds that were not used during model development. jocpr.com The predictive capability is often measured by the predictive R² (R²_pred). researchgate.net

Other statistical metrics are also used to confirm the model's quality, ensuring that the correlation is not due to chance. researchgate.net A well-validated QSAR model demonstrates a high degree of confidence in its predictions for compounds that fall within its defined applicability domain. nih.gov

Table 2: Common Metrics for QSAR Model Validation

MetricSymbolDescriptionAcceptable Value
Coefficient of DeterminationMeasures the goodness-of-fit of the model to the training data.> 0.6
Cross-validated R² (Leave-One-Out)Q² or R²_cvMeasures the internal predictive ability of the model.> 0.6
Predictive R² for External Test SetR²_predMeasures the model's ability to predict the activity of an external set of compounds.> 0.5
F-statisticFA measure of the statistical significance of the regression model.High value

Interpretation of Structural Features Influencing Activity from QSAR Models

One of the primary benefits of a validated QSAR model is the ability to interpret the selected descriptors to understand which structural features are important for biological activity. nih.govnih.gov This interpretation bridges the gap between a mathematical equation and practical medicinal chemistry, providing guidance for designing new molecules. dmed.org.ua

For example, if a QSAR model for spiro-chromanone derivatives includes a descriptor related to lipophilicity (like logP) with a positive coefficient, it suggests that increasing the lipophilicity of the analogues could lead to higher potency. nih.gov Conversely, a negative coefficient for a steric descriptor in a specific region might indicate that bulky substituents are detrimental to activity. nih.gov Electronic descriptors can point to the importance of electron-donating or electron-withdrawing groups at certain positions, while 3D descriptors can highlight the optimal shape and volume for binding to a biological target. researchgate.net

By analyzing the descriptors in the final QSAR model, researchers can gain a deeper understanding of the SAR, confirming qualitative observations and revealing more subtle effects that guide the synthesis of future compounds with potentially improved activity. nih.govdmed.org.ua

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ksu.edu.sa Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules using, for example, scoring functions.

Molecular docking simulations are instrumental in identifying the putative binding sites and elucidating the interaction modes of this compound analogues with their biological targets. These simulations provide atomic-level insights into how these ligands fit into the binding pockets of proteins and the specific interactions that stabilize the complex. For instance, in the context of chroman-4-one derivatives, docking studies have revealed key interactions within the active sites of various enzymes. jmbfs.org

The binding mode of these analogues often involves a combination of hydrogen bonds, hydrophobic interactions, and pi-pi stacking. The methoxy groups at positions 5 and 7 of the chroman ring can act as hydrogen bond acceptors, forming connections with specific amino acid residues in the target protein. The spiro-cyclohexane moiety can engage in hydrophobic interactions, fitting into lipophilic pockets within the binding site. Furthermore, the aromatic part of the chroman structure can participate in pi-pi stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan. jmbfs.org

For example, docking studies of similar chromone scaffolds into the active site of human topoisomerase IIβ have shown interactions with specific DNA bases and amino acid residues. mdpi.com These interactions are crucial for the inhibitory activity of the compounds. The precise orientation and conformation of the ligand within the binding site are critical for its biological activity.

Table 1: Putative Interactions of Chroman-based Ligands with Biological Targets
Ligand ScaffoldTarget ProteinKey Interacting ResiduesTypes of Interactions
Chroman-4-oneμ Opioid ReceptorTRP318, SER53, SER55Pi-Pi stacking, Hydrogen bonds jmbfs.org
Dicyanomethylydiene-AHuman Topoisomerase IIβAsp479, G13 (DNA)Hydrogen bonds, Hydrophobic contacts mdpi.com
FlavonesJanus kinase (JAK)Not specifiedStrong binding affinities researchgate.net

Once the binding poses are identified, the next step is to evaluate the binding affinities of the this compound analogues. Scoring functions are used in molecular docking programs to estimate the binding free energy of the ligand-protein complex. A lower binding energy generally indicates a more stable complex and higher binding affinity. ksu.edu.sa These scoring functions take into account various factors such as electrostatic interactions, van der Waals forces, and desolvation penalties.

The conformational preferences of the ligands upon binding are also a critical aspect to consider. The spirocyclic nature of this compound introduces a degree of rigidity to the molecule, but the cyclohexane ring can still adopt different chair and boat conformations. Molecular docking can help identify the most energetically favorable conformation of the ligand when it is bound to the target. Understanding these conformational preferences is essential for structure-based drug design, as it can guide the synthesis of more rigid analogues that are pre-organized for binding, potentially leading to increased potency and selectivity.

For example, studies on similar chroman-4-one derivatives have shown a range of docking score affinities, indicating varying levels of interaction with the target receptor. jmbfs.org The substitution patterns on the chroman ring and the nature of the spirocyclic component can significantly influence the binding affinity.

Table 2: Examples of Calculated Binding Affinities for Chroman Derivatives
CompoundTargetDocking Score (kcal/mol)
Compound 6 (a chroman-4-one derivative)μ Opioid Receptor-8.36 jmbfs.org
Compound 25 (a chroman-4-one derivative)μ Opioid Receptor-4.32 jmbfs.org
PicrocrocinCOX-2-8.1 mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations can be used to study the conformational changes of both the ligand and the protein over time, providing insights into the stability of the binding pose predicted by docking. nih.gov

For this compound analogues, MD simulations can reveal how the ligand adapts its conformation within the binding site and how the protein structure responds to the presence of the ligand. These simulations can help to identify key amino acid residues that are crucial for maintaining the stability of the complex. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are often monitored during the simulation to assess the stability of the system. mdpi.com

Furthermore, MD simulations can be used to calculate the binding free energy with greater accuracy than docking scoring functions by using methods such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA). mdpi.com These calculations can provide a more reliable estimate of the binding affinity and can be used to rank different analogues based on their predicted potency.

Virtual Screening and Ligand-Based/Structure-Based Drug Design Approaches

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. psu.edu

Pharmacophore modeling is a powerful ligand-based drug design approach that can be used when the three-dimensional structure of the target is unknown. nih.gov A pharmacophore model represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity. nih.gov

For this compound analogues, a pharmacophore model can be developed based on a set of known active compounds. This model can then be used as a 3D query to screen large compound databases to identify new molecules that possess the required pharmacophoric features. ijper.org The identified hits can then be subjected to further experimental testing.

Validation of the pharmacophore model is a crucial step to ensure its predictive power. This is typically done by screening a database containing known active and inactive compounds and evaluating the model's ability to distinguish between them. ugm.ac.id

Scaffold hopping is a lead optimization strategy that involves replacing the core molecular framework (scaffold) of a known active compound with a different, isofunctional scaffold. nih.gov The goal is to identify new compounds with improved properties such as enhanced potency, better ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, or novel intellectual property. mdpi.com

Starting from the this compound scaffold, scaffold hopping could involve replacing the chroman-4-one core with other heterocyclic systems that maintain the essential pharmacophoric features. This can lead to the discovery of novel chemical series with distinct structures but similar biological activities. For example, the chromenopyridine scaffold is another privileged platform in drug design. nih.gov Both ligand-based and structure-based virtual screening approaches can be employed to identify suitable replacement scaffolds.

Lead optimization strategies for this class of compounds would also involve modifying the substituents on the chroman ring and the spiro-cyclohexane moiety to improve binding affinity and selectivity. Computational methods such as free energy perturbation (FEP) and thermodynamic integration (TI) can be used to predict the effect of these modifications on binding affinity, thereby guiding the synthetic efforts towards more potent and effective drug candidates.

Natural Occurrence and Biosynthetic Considerations for Spiro Chroman 2,1 Cyclohexan 4 One Derivatives

Identification of Natural Sources of Spiro-Chromanoid Compounds

Spiro-chromanones and related chromanone derivatives have been isolated from a variety of natural sources, most notably from fungi and plants. Fungi, in particular, are prolific producers of polyketide-derived secondary metabolites, which include a wide array of chromanone structures.

Fungal Sources: The genus Penicillium stands out as a rich source of spiro-chromanones and other complex polyketides. nih.govnih.gov For instance, various species of Penicillium have been found to produce a diverse range of chromanone derivatives. While a direct match for 5,7-Dimethoxyspiro[chroman-2,1'-cyclohexan]-4-one is not explicitly reported, the structural framework is consistent with metabolites from this fungal genus. Endophytic fungi, which reside within the tissues of living plants, are also a significant reservoir of novel natural products, including chromanones. researchgate.net The unique ecological niche of endophytes can stimulate the production of a diverse array of secondary metabolites.

Plant Sources: Plants are also known to produce chromanones, although spiro-derivatives are less common compared to their fungal counterparts. Chromanones with a 5,7-dihydroxy or 5,7-dimethoxy substitution pattern are found in various plant families. For example, 5,7-dihydroxyflavanone (B1678386) (pinocembrin) and its derivatives are found in a variety of plants, and serve as precursors for other flavonoids. nih.gov While not spiro-compounds, these plant-derived molecules demonstrate the natural occurrence of the core chromanone structure with the specific oxygenation pattern relevant to the subject compound.

The following table summarizes some natural sources of related chromanone and spiro-chromanoid compounds:

Compound ClassSpecific Example(s)Natural Source(s)
Spiro-ChromanonesVarious derivativesFungi (e.g., Penicillium spp.)
Chromanones5,7-dihydroxyflavanonePlants
PolyketidesChromones, PhthalidesPenicillium oxalicum nih.gov

Putative Biosynthetic Pathways Leading to Chroman and Spiro-Chroman Structures

The biosynthesis of chromanone and spiro-chroman structures is believed to proceed through the polyketide pathway, a major route for the production of a wide variety of secondary metabolites in fungi, bacteria, and plants. uni-marburg.de This pathway involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to form a linear polyketide chain.

Formation of the Chromanone Core: The biosynthesis of the chromanone core generally begins with the formation of a tetraketide intermediate from one molecule of a starter unit (often acetyl-CoA) and three molecules of an extender unit (malonyl-CoA). This linear polyketide chain then undergoes a series of cyclization and aromatization reactions, catalyzed by polyketide synthase (PKS) enzymes, to form the characteristic benzopyranone skeleton of the chromanone.

Hydroxylation and Methylation: Following the formation of the basic chromanone ring system, tailoring enzymes introduce further structural diversity. For a compound like this compound, the precursor would likely be a 5,7-dihydroxychromanone. These hydroxyl groups are introduced by monooxygenase enzymes at specific positions on the aromatic ring. Subsequent O-methylation, catalyzed by methyltransferases using S-adenosyl methionine (SAM) as a methyl donor, would then yield the 5,7-dimethoxy substitution pattern.

Formation of the Spiro-Cyclohexane Ring: The formation of the spiro-linked cyclohexane (B81311) ring is a more complex biosynthetic step. One plausible hypothesis involves the intramolecular cyclization of a C6 side chain attached to the C2 position of the chromanone. This side chain could also be derived from the polyketide pathway or from other primary metabolic routes. An intramolecular aldol-type condensation or a Michael addition could then lead to the formation of the spirocyclic junction. The precise enzymatic machinery responsible for catalyzing such spirocyclizations is an area of active research.

A putative biosynthetic sequence can be summarized as follows:

Polyketide chain assembly: A polyketide synthase (PKS) catalyzes the formation of a linear polyketide precursor.

Cyclization and aromatization: The polyketide chain undergoes cyclization to form the chromanone core.

Hydroxylation: Hydroxyl groups are introduced at positions 5 and 7.

Methylation: O-methylation of the hydroxyl groups yields the 5,7-dimethoxy pattern.

Introduction and cyclization of a side chain: A side chain at the C2 position undergoes intramolecular cyclization to form the spiro-cyclohexane ring.

Chemo-Taxonomic Significance of this compound within Natural Products

Chemo-taxonomy utilizes the distribution of secondary metabolites among different species to infer taxonomic relationships. The production of specific classes of compounds can often be characteristic of a particular genus or even species of an organism.

Given that spiro-chromanones are frequently isolated from fungi, particularly from the genus Penicillium, the presence of this compound or its close derivatives in a fungal isolate could have chemo-taxonomic implications. The intricate and often unique structures of polyketides arise from the diversity of the underlying PKS genes. uni-marburg.de Therefore, the ability to produce a specific and structurally complex molecule like a spiro-chromanone can be a marker for a particular biosynthetic gene cluster, which in turn can be a characteristic of a specific fungal lineage.

The pattern of oxygenation and methylation, such as the 5,7-dimethoxy substitution, further adds to the chemo-taxonomic information. While the basic chromanone skeleton is widespread, the specific "decorations" of the core structure are often more taxonomically restricted. Therefore, if this compound were to be isolated from a natural source, it would likely be considered a characteristic metabolite of that organism, providing a chemical fingerprint that could aid in its taxonomic classification. nih.gov The study of such compounds contributes to our understanding of the chemical diversity of life and the evolutionary relationships between different organisms.

Future Perspectives and Advanced Research Directions

Rational Design of Next-Generation 5,7-Dimethoxyspiro[chroman-2,1'-cyclohexan]-4-one Analogues for Enhanced Bioactivity

The rational design of new analogues is a cornerstone of modern drug discovery, aiming to optimize the pharmacological profile of a lead compound. nih.gov For this compound, this involves systematic modifications to its core structure to enhance bioactivity, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how specific structural features influence biological effects. nih.gov

Key areas for modification of the spirochromanone scaffold include:

Aromatic Ring Substitution: Altering the substitution pattern on the chromanone's benzene (B151609) ring can significantly impact activity. For instance, studies on related flavanones have shown that introducing halogen atoms can enhance antimicrobial properties. nih.gov The position and nature of substituents on this ring play a key role in binding affinity for biological targets. nih.gov

Spiro-cyclohexane Ring Modification: The cyclohexane (B81311) moiety offers opportunities for introducing diverse functional groups to modulate lipophilicity and conformational rigidity. These changes can improve membrane permeability and target engagement.

Bioisosteric Replacement: Replacing key functional groups with bioisosteres—substituents that retain similar physical or chemical properties—can lead to improved potency and metabolic stability.

Table 1: Strategies for Rational Analogue Design
Structural MoietyModification StrategyPotential Impact on BioactivityRelevant Findings
Chromanone Aromatic RingIntroduction of electron-withdrawing/donating groups (e.g., halogens, alkyls)Enhanced target binding affinity and selectivity; improved antimicrobial or anticancer activity.Halogenated flavanones show increased antimicrobial activity. nih.gov Substitutions on similar heterocyclic systems influence receptor antagonism. nih.gov
Spiro-cyclohexane RingAddition of polar or non-polar functional groups.Modulation of solubility, lipophilicity, and pharmacokinetic properties (ADME).The spirocyclic nature imparts a rigid three-dimensional structure, which can enhance binding to specific targets. nih.gov
Carbonyl Group (C4-position)Conversion to other functional groups (e.g., oxime, hydrazone).Creation of new interaction points with biological targets; potential for novel mechanisms of action.Synthesis of spirochromanes incorporating Schiff's bases and semicarbazones has yielded compounds with potent antiproliferative activity. nih.gov
Methoxy (B1213986) Groups (C5, C7-positions)Replacement with other alkoxy groups or bioisosteres.Improved metabolic stability and altered electronic properties, potentially enhancing target interactions.In related chromones, the presence and position of methoxy groups were found to be critical for lipid-lowering effects. nih.gov

Application of Integrated Experimental and Computational Methodologies

The convergence of computational and experimental techniques has revolutionized drug discovery, enabling a more efficient and targeted approach. researchgate.net In silico methods, such as molecular docking and virtual screening, are powerful tools for predicting the biological activity and pharmacokinetic profiles of novel compounds before their synthesis. danaher.com

The integrated workflow typically involves:

In Silico Screening: Computational models are used to screen large virtual libraries of this compound analogues against known biological targets. danaher.com This helps prioritize candidates with the highest predicted binding affinity. nih.govnih.gov

Molecular Docking: This technique predicts the preferred orientation and binding interactions of a ligand with its target protein. nih.govresearchgate.net For spirochromanone analogues, docking studies can elucidate how modifications affect binding to targets like the epidermal growth factor receptor (EGFR) kinase domain or bacterial proteins. nih.govresearchgate.net

Synthesis and In Vitro Evaluation: The most promising candidates identified through computational analysis are then synthesized. nih.govresearchgate.net Subsequent in vitro assays are performed to validate their biological activity and determine key parameters like IC50 values. nih.gov

ADMET Prediction: Computational tools can also predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of analogues, helping to identify potential liabilities early in the discovery process. nih.gov

Table 2: Integrated Computational and Experimental Workflow
PhaseMethodologyObjectiveExample Application
DesignVirtual Screening, Pharmacophore ModelingIdentify novel analogues with high potential for bioactivity from large compound libraries.Screening a library of spirochromanone derivatives against a specific kinase target. danaher.comnih.gov
PredictionMolecular DockingPredict binding modes and affinities of analogues to their biological targets.Docking of spirochromanone derivatives into the active site of EGFR to predict anticancer potential. nih.gov
SynthesisOrganic SynthesisChemically produce the prioritized compounds for experimental testing.Synthesizing novel spirochromanone derivatives based on in silico predictions. nih.govresearchgate.net
ValidationIn Vitro Biological Assays (e.g., MTT assay, enzymatic assays)Experimentally confirm the predicted biological activity and potency.Evaluating the antiproliferative activity of synthesized compounds against cancer cell lines. nih.govnih.gov
OptimizationIn Silico ADMET PredictionAssess the drug-likeness and potential toxicity of lead compounds.Evaluating analogues for compliance with Lipinski's Rule of Five and predicting potential toxicity profiles. nih.gov

Exploration of Novel Biological Targets and Therapeutic Areas

While spirochromanones have shown promise in areas like cancer and infectious diseases, future research will aim to uncover new biological targets and expand their therapeutic applications. nih.govnih.gov The unique structural features of this compound make it a versatile scaffold that could interact with a wide range of biological macromolecules.

Potential new therapeutic areas and targets include:

Anti-inflammatory and Neuroprotective Agents: Chromanone derivatives have been investigated for their ability to mitigate neuroinflammation, suggesting potential applications in treating neurodegenerative diseases. researchgate.net

Metabolic Disorders: Certain chromone (B188151) derivatives have demonstrated lipid-lowering effects in hepatocytes, indicating a potential role in managing conditions like nonalcoholic fatty liver disease (NAFLD). nih.gov

Quorum Sensing Inhibition: Spirochromanones are being explored as inhibitors of quorum sensing, a bacterial communication process. researchgate.net This represents a novel anti-infective strategy that may circumvent traditional antibiotic resistance mechanisms. researchgate.net

Enzyme Inhibition: The chromanone scaffold is a key component in compounds designed to inhibit various enzymes, such as fatty acid synthesis enzymes in pathogens or kinases involved in cancer progression. nih.govnih.gov

Development of High-Throughput Screening (HTS) Assays

To efficiently evaluate the large number of analogues generated through rational design, the development of robust high-throughput screening (HTS) assays is essential. rsc.org HTS allows for the rapid testing of thousands of compounds, accelerating the identification of "hit" molecules with desired biological activity. rug.nl

Assay development for spirochromanone analogues would involve:

Target-Based Assays: These assays measure the direct interaction of a compound with its purified biological target, such as an enzyme or receptor. bioascent.com Techniques like fluorescence polarization, luminescence, and absorbance are commonly used. youtube.com

Cell-Based Assays: These assays assess the effect of a compound on whole cells, providing insights into its efficacy and potential cytotoxicity in a more biologically relevant context. danaher.com High-content screening (HCS) systems can be used to visualize multiple cellular parameters simultaneously. cuanschutz.edu

Miniaturization and Automation: Adapting assays to microplate formats (e.g., 384-well or 1536-well) and using automated liquid handlers and plate readers significantly increases throughput and reduces costs. rsc.orgyoutube.com

Table 3: High-Throughput Screening Methods for Compound Evaluation
Assay TypeDetection MethodApplication for SpirochromanonesKey Advantages
Biochemical (Target-Based)Fluorescence, Luminescence, AbsorbanceScreening for enzyme inhibitors (e.g., kinases, proteases) or receptor antagonists.Direct measurement of target engagement; high sensitivity and suitability for automation. youtube.comcuanschutz.edu
Cell-Based (Phenotypic)Cell Viability (e.g., MTT), Reporter Gene AssaysEvaluating anticancer activity, cytotoxicity, or modulation of specific cellular pathways.Provides data in a more biologically relevant context; assesses downstream effects. danaher.com
High-Content Screening (HCS)Automated Microscopy and Image AnalysisMultiplexed analysis of cellular events like apoptosis, cell cycle arrest, and protein localization.Provides rich, multi-parametric data from a single experiment. cuanschutz.edu
BiophysicalDifferential Scanning Fluorimetry (DSF), Microscale Thermophoresis (MST)Validating direct binding of "hit" compounds to the target protein and determining binding affinity.Confirms physical interaction between the compound and its target. rug.nl

Advanced Spectroscopic and Structural Biology Techniques for Mechanistic Insights

A deep understanding of how this compound and its analogues function at a molecular level is critical for optimization. Advanced analytical techniques are indispensable for elucidating their chemical structure, and for characterizing their interactions with biological targets. informaticsjournals.co.in

Key techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for unambiguous structure determination of synthesized analogues. researchgate.netuba.ar It provides detailed information about the connectivity and three-dimensional arrangement of atoms within a molecule. informaticsjournals.co.in

Mass Spectrometry (MS): MS is used to determine the molecular weight of compounds and confirm their identity. uba.ar When coupled with liquid chromatography (LC-MS), it is also a vital tool for studying drug metabolism. researchgate.net

X-ray Crystallography: This technique provides atomic-level resolution images of a compound bound to its target protein. mdpi.com Such structural information is invaluable for understanding the precise binding mode and guiding further rounds of rational drug design. rug.nl

The integration of these techniques provides a comprehensive picture of a compound's structure and its mechanism of action, facilitating the development of next-generation therapeutic agents. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 5,7-Dimethoxyspiro[chroman-2,1'-cyclohexan]-4-one and its derivatives?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with spirocyclic intermediates. For example, derivatives are synthesized via nucleophilic substitution or condensation reactions using sulfonyl chlorides or acid chlorides under triethylamine catalysis. Key steps include solvent selection (e.g., ethanol, chloroform), controlled heating (e.g., 60°C for 5 hours), and purification via recrystallization . Characterization employs techniques like 1^1H/13^13C NMR, HRMS, and elemental analysis to confirm structural integrity .

Q. How is the cytotoxicity of this compound derivatives evaluated in cancer research?

  • Methodological Answer : Cytotoxicity is assessed using the MTT assay on cancer cell lines (e.g., MCF-7, A2780, HT-29). Cells are treated with serial dilutions of the compound, and viability is measured via absorbance at 570 nm. IC50_{50} values are calculated to compare potency. For instance, sulfonyl-bridged derivatives showed IC50_{50} values as low as 0.31 μM, while trimethoxyphenyl analogs were less active (IC50_{50} >18 μM) .

Q. What spectroscopic techniques are critical for characterizing this spiro compound?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy (1^1H/13^13C) to confirm spirocyclic connectivity and substituent placement.
  • High-Resolution Mass Spectrometry (HRMS) for accurate molecular weight determination.
  • Infrared (IR) spectroscopy to identify functional groups like carbonyls (C=O) and methoxy (-OCH3_3) stretches .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the chroman ring) influence the anticancer activity of this compound?

  • Methodological Answer : Substituents significantly alter bioactivity. For example:

  • Sulfonyl groups enhance cytotoxicity (e.g., compound 16: IC50_{50} = 0.31–5.62 μM) by improving solubility and target interaction.
  • Trimethoxyphenyl groups reduce potency (e.g., compound 15: IC50_{50} = 18.77–47.05 μM), likely due to steric hindrance or poor membrane permeability.
  • Advanced studies use SAR (Structure-Activity Relationship) models to optimize substituents, balancing electronic and steric effects .

Q. What mechanistic insights exist regarding the pro-apoptotic effects of this compound?

  • Methodological Answer : Apoptosis induction is evaluated via:

  • Annexin V/PI staining to quantify early/late apoptotic cells. For example, compound 16 increased early apoptosis in MCF-7 cells by >3-fold after 24 hours.
  • Cell cycle analysis (flow cytometry) to identify phase-specific arrest. Compound 16 increased sub-G1 (apoptotic) and G2-M (mitotic arrest) populations, suggesting dual mechanisms .

Q. How can computational methods (e.g., molecular docking) guide the design of derivatives targeting specific enzymes?

  • Methodological Answer : Molecular docking simulations predict binding affinities to targets like PARP-1 or PPAR-γ. For spiroquinazoline analogs, docking into PARP-1’s active site revealed hydrogen bonding with Glu988 and π-π stacking with Tyr907, guiding modifications to improve binding. MD simulations further assess stability of ligand-receptor complexes .

Data Analysis & Experimental Design

Q. How should researchers address discrepancies in IC50_{50} values across studies (e.g., due to cell line variability)?

  • Methodological Answer :

  • Standardize assay conditions : Use identical cell passage numbers, serum concentrations, and incubation times.
  • Cross-validate with multiple cell lines to confirm target specificity. For example, compound 16 showed consistent activity in MCF-7, A2780, and HT-29 cells, supporting broad-spectrum potential.
  • Include positive controls (e.g., cisplatin) to benchmark potency .

Q. What steps are critical for scaling up synthesis while maintaining yield and purity?

  • Methodological Answer :

  • Optimize solvent systems : Ethanol or ethyl acetate/petroleum ether mixtures improve recrystallization efficiency.
  • Monitor reaction kinetics (e.g., via TLC) to terminate reactions at optimal conversion points.
  • Implement column chromatography for intermediates prone to byproduct formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.